REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[CH2:13][CH2:12][C:11](=[O:14])[CH2:10][CH:9]=1>[Pd].C(O)C>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH:8]1[CH2:9][CH2:10][C:11](=[O:14])[CH2:12][CH2:13]1
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Name
|
|
Quantity
|
6.5 g
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Type
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reactant
|
Smiles
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ClC1=C(C=CC=C1)C1=CCC(CC1)=O
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
catalyst
|
Smiles
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[Pd]
|
Name
|
|
Quantity
|
50 mL
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Type
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solvent
|
Smiles
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C(C)O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
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Smiles
|
ClC1=C(C=CC=C1)C1CCC(CC1)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |